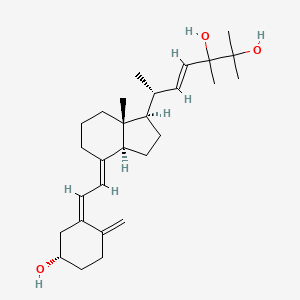

24, 25-Dihydroxy VD2

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O3/c1-19-9-12-23(29)18-22(19)11-10-21-8-7-16-27(5)24(13-14-25(21)27)20(2)15-17-28(6,31)26(3,4)30/h10-11,15,17,20,23-25,29-31H,1,7-9,12-14,16,18H2,2-6H3/b17-15+,21-10+,22-11-/t20-,23+,24-,25+,27-,28?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPEQZNMKGFTMQE-LLWYEHBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/C(C)(C(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80735363 | |

| Record name | (3S,5Z,7E,22E,24xi)-9,10-Secoergosta-5,7,10,22-tetraene-3,24,25-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58050-55-8 | |

| Record name | (3S,5Z,7E,22E,24xi)-9,10-Secoergosta-5,7,10,22-tetraene-3,24,25-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis and Biological Intricacies of 24,25-Dihydroxyvitamin D2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D2 (ergocalciferol) and its metabolites are pivotal in a myriad of physiological processes, extending beyond their classical role in calcium and phosphate (B84403) homeostasis. Among these metabolites, 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂) has emerged as a molecule of significant interest, demonstrating distinct biological activities, particularly in bone and cartilage. This technical guide provides a comprehensive overview of the synthesis and biological functions of 24,25(OH)₂D₂, with a focus on the underlying molecular mechanisms, experimental methodologies, and quantitative data to support further research and drug development endeavors.

Synthesis of 24,25-Dihydroxyvitamin D2

The generation of 24,25(OH)₂D₂ can be achieved through both enzymatic and chemical synthesis routes.

Enzymatic Synthesis

The primary enzyme responsible for the synthesis of 24,25(OH)₂D₂ in vivo is the mitochondrial cytochrome P450 enzyme, CYP24A1, also known as 25-hydroxyvitamin D-24-hydroxylase.[1] This enzyme catalyzes the hydroxylation of 25-hydroxyvitamin D2 (25(OH)D₂) at the C-24 position.

Experimental Protocol: Enzymatic Synthesis using Recombinant Human CYP24A1

This protocol outlines the general steps for the in vitro enzymatic synthesis of 24,25(OH)₂D₂.

Materials:

-

Recombinant human CYP24A1

-

25-hydroxyvitamin D₂ (substrate)

-

NADPH

-

Adrenodoxin reductase

-

Phospholipid vesicles (e.g., dilauroylphosphatidylcholine)

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Quenching solution (e.g., acetonitrile)

-

High-Performance Liquid Chromatography (HPLC) system for product purification and analysis

-

Mass spectrometer for product identification

Procedure:

-

Reconstitution of the Enzyme System: Reconstitute the recombinant CYP24A1, adrenodoxin, and adrenodoxin reductase in the reaction buffer containing phospholipid vesicles. This mimics the mitochondrial membrane environment.

-

Substrate Addition: Add 25(OH)D₂ to the reconstituted enzyme system.

-

Initiation of Reaction: Start the reaction by adding NADPH.

-

Incubation: Incubate the reaction mixture at 37°C for a specified period.

-

Reaction Termination: Stop the reaction by adding a quenching solution, such as acetonitrile, to precipitate the proteins.

-

Extraction: Centrifuge the mixture and collect the supernatant. The vitamin D metabolites can be further extracted using an organic solvent like ethyl acetate.

-

Purification and Analysis: Purify the synthesized 24,25(OH)₂D₂ from the reaction mixture using HPLC.

-

Identification: Confirm the identity of the purified product as 24,25(OH)₂D₂ using mass spectrometry.

Chemical Synthesis

Chemical synthesis of 24,25(OH)₂D₂ and its analogs has been reported, often involving a convergent approach where the A-ring and the side-chain (CD-ring fragment) are synthesized separately and then coupled.[2] Key strategies include the stereoselective introduction of the hydroxyl groups at the C-24 and C-25 positions.

General Experimental Approach for Chemical Synthesis:

A common strategy involves the following key steps[3][4]:

-

Synthesis of the CD-ring synthon: This involves the stereocontrolled introduction of the hydroxyl group at the C-24 position. Techniques like Sharpless asymmetric dihydroxylation can be employed to achieve the desired stereochemistry.

-

Synthesis of the A-ring synthon: The A-ring precursor is prepared through established methods.

-

Coupling Reaction: The A-ring and CD-ring fragments are coupled using methods like the Wittig-Horner or Suzuki coupling reactions.

-

Deprotection and Purification: Finally, protecting groups are removed, and the target molecule, 24,25(OH)₂D₂, is purified using chromatographic techniques.

Biological Functions of 24,25-Dihydroxyvitamin D2

24,25(OH)₂D₂ is not merely an inactive catabolite but possesses distinct biological functions, particularly in the regulation of bone and cartilage homeostasis.

Role in Bone Metabolism

While the active form of vitamin D, 1,25-dihydroxyvitamin D₃ (1,25(OH)₂D₃), is a potent stimulator of bone resorption at high concentrations, 24,25(OH)₂D₃ has been shown to have an inhibitory effect on osteoclastic bone resorption.[5] Studies on 24-epi-1α,25-dihydroxyvitamin D₂ have shown it to be less potent in inducing bone calcium resorption compared to 1α,25(OH)₂D₃.[6]

Experimental Protocol: In Vitro Bone Resorption Assay

This protocol is used to assess the effect of 24,25(OH)₂D₂ on osteoclast activity.[6]

Materials:

-

Osteoclast precursor cells (e.g., bone marrow macrophages or RAW 264.7 cells)

-

Receptor activator of nuclear factor-κB ligand (RANKL) and macrophage colony-stimulating factor (M-CSF) for osteoclast differentiation

-

Bone-mimetic substrate (e.g., calcium phosphate-coated plates or dentin slices)

-

24,25-dihydroxyvitamin D₂

-

Control and test media

-

Staining reagents for visualizing resorption pits (e.g., toluidine blue or silver nitrate)

-

Microscope and image analysis software

Procedure:

-

Osteoclast Differentiation: Culture osteoclast precursor cells on the bone-mimetic substrate in the presence of RANKL and M-CSF to induce differentiation into mature osteoclasts.

-

Treatment: Treat the mature osteoclasts with varying concentrations of 24,25(OH)₂D₂. Include a vehicle control and a positive control (e.g., a known inhibitor or stimulator of bone resorption).

-

Incubation: Incubate the cells for a period sufficient to allow for bone resorption (typically several days).

-

Cell Removal: Remove the osteoclasts from the substrate.

-

Visualization of Resorption Pits: Stain the substrate to visualize the resorption pits.

-

Quantification: Quantify the resorbed area using microscopy and image analysis software.

Role in Cartilage Homeostasis

24,25(OH)₂D₃ has been shown to play a role in chondrocyte differentiation and maturation.[7] It can induce the differentiation of resting zone chondrocytes into a phenotype that is responsive to 1,25(OH)₂D₃.[7] This suggests a coordinated role for both metabolites in endochondral ossification.

Experimental Protocol: Chondrocyte Differentiation Assay

This protocol assesses the effect of 24,25(OH)₂D₂ on chondrocyte differentiation.[7]

Materials:

-

Primary chondrocytes or a chondrogenic cell line

-

24,25-dihydroxyvitamin D₂

-

Cell culture medium and supplements

-

Assay kits for markers of chondrocyte differentiation (e.g., alkaline phosphatase activity, collagen type II and X expression, proteoglycan synthesis)

-

Real-time PCR for gene expression analysis

Procedure:

-

Cell Culture: Culture chondrocytes to a confluent state.

-

Treatment: Treat the cells with different concentrations of 24,25(OH)₂D₂ for various time points.

-

Biochemical Assays: Measure markers of chondrocyte differentiation.

-

Alkaline Phosphatase (ALP) Activity: Lyse the cells and measure ALP activity using a colorimetric substrate.

-

Proteoglycan Synthesis: Measure the incorporation of ³⁵S-sulfate into proteoglycans.

-

-

Gene Expression Analysis: Isolate RNA and perform real-time PCR to quantify the expression of chondrocyte-specific genes (e.g., COL2A1, COL10A1, ACAN).

Signaling Pathways

The biological effects of vitamin D metabolites are mediated through both genomic and non-genomic signaling pathways.

Genomic Signaling: The classical genomic pathway involves the binding of vitamin D metabolites to the nuclear Vitamin D Receptor (VDR).[8] While 1,25(OH)₂D₃ is the high-affinity ligand for the VDR, other metabolites, including 24,25-dihydroxyvitamin D compounds, can also interact with it, albeit with lower affinity. The ligand-bound VDR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.

Non-Genomic Signaling: Recent evidence suggests that vitamin D metabolites can also elicit rapid, non-genomic responses that do not involve gene transcription.[9] These effects are initiated at the cell membrane and involve the activation of second messenger systems. 24,25(OH)₂D₃ has been shown to induce non-genomic signaling pathways in chondrocytes and hepatocytes, leading to the activation of protein kinase C (PKC), c-jun-N-terminal kinase (JNK), and extracellular-regulated kinase (ERK).

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and biological activity of 24,25-dihydroxyvitamin D metabolites.

Table 1: Kinetic Parameters of Human CYP24A1 for Vitamin D Metabolites

| Substrate | Kₘ (µM) | k꜀ₐₜ (min⁻¹) | k꜀ₐₜ/Kₘ (min⁻¹µM⁻¹) | Reference |

| 25(OH)D₂ | ~2.5 | ~1.5 | ~0.6 | |

| 25(OH)D₃ | ~2.0 | ~1.8 | ~0.9 | |

| 1,25(OH)₂D₂ | ~0.5 | ~1.0 | ~2.0 | |

| 1,25(OH)₂D₃ | ~0.2 | ~1.2 | ~6.0 |

Table 2: Biological Activity of Vitamin D₂ Metabolites in Bone Resorption Assays

| Compound | Concentration Range | Effect on Bone Resorption | Reference |

| 24-epi-1α,25(OH)₂D₂ | 10⁻¹¹ M - 10⁻⁸ M | Weaker than 1,25(OH)₂D₃ | [6] |

| 1α,24S,25(OH)₃D₂ | 10⁻¹¹ M - 10⁻⁹ M | Similar to 24-epi-1α,25(OH)₂D₂ | [6] |

Table 3: Quantification of Vitamin D Metabolites by LC-MS/MS

| Analyte | LLOQ (ng/mL) | Precision (CV%) | Reference |

| 25(OH)D₂ | 2 | <15 | |

| 25(OH)D₃ | 1 | <15 | |

| 24,25(OH)₂D₃ | 0.1 | <10 |

Conclusion

24,25-Dihydroxyvitamin D₂ is a biologically active metabolite with distinct roles in bone and cartilage physiology. Its synthesis is primarily regulated by the enzyme CYP24A1. Understanding the detailed synthesis pathways and the specific biological functions of 24,25(OH)₂D₂ is crucial for elucidating the full spectrum of vitamin D's actions and for the development of novel therapeutic agents targeting the vitamin D endocrine system. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this intriguing molecule.

References

- 1. Quantification of 25-Hydroxyvitamin D2 and D3 Using Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Stereoselective Synthesis of 24-Fluoro-25-Hydroxyvitamin D3 Analogues and Their Stability to hCYP24A1-Dependent Catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An In Vitro Model of Murine Osteoclast-Mediated Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 1,25-dihydroxycholecalciferol and 24,25-dihydroxycholecalciferol by calvarial cells. Characterization of the enzyme systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and optimization of an LC-MS/MS-based method for simultaneous quantification of vitamin D2 , vitamin D3 , 25-hydroxyvitamin D2 and 25-hydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lcms.cz [lcms.cz]

- 9. Synthesis of side-chain homologated analogs of 1,25-dihydroxycholecalciferol and 1,25-dihydroxyergocalciferol - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of 24,25-Dihydroxyvitamin D2: An In-depth Technical Guide

Introduction

Vitamin D, a group of fat-soluble secosteroids, is essential for calcium and phosphate (B84403) homeostasis, bone metabolism, and various other physiological processes. While the most well-known active form is 1,25-dihydroxyvitamin D, the metabolic pathway of vitamin D is complex, involving multiple hydroxylation steps that produce a range of metabolites with distinct biological activities. Among these, 24,25-dihydroxyvitamin D has been a subject of extensive research, often considered a catabolic product but also showing evidence of unique biological functions, particularly in bone and cartilage. This technical guide focuses on the discovery, history, and scientific understanding of 24,25-dihydroxyvitamin D2 (ergocalciferol derivative), providing researchers, scientists, and drug development professionals with a comprehensive overview of this metabolite.

Discovery and Historical Context

The journey to understanding the metabolism of vitamin D began with the identification of its more abundant hydroxylated forms. Following the discovery of 25-hydroxyvitamin D (calcidiol) and the hormonally active 1,25-dihydroxyvitamin D (calcitriol), researchers sought to elucidate the full metabolic pathway, including the routes of inactivation and excretion.

The first identification of 24,25-dihydroxycholecalciferol (the vitamin D3 analog) in 1972 by Holick and DeLuca's laboratory laid the groundwork for investigating the corresponding vitamin D2 metabolite. The definitive isolation and identification of 24,25-dihydroxyvitamin D2 was achieved in 1979 by Jones and colleagues.[1] Their work utilized a perfused rat kidney system to demonstrate the conversion of 25-hydroxyvitamin D2 to a more polar metabolite.[1] This was followed by a 1980 publication that further detailed the isolation and identification of both 24-hydroxyvitamin D2 and 24,25-dihydroxyvitamin D2.[2]

These early studies employed a combination of chromatographic techniques, including Sephadex LH-20 and high-pressure liquid chromatography (HPLC), to purify the metabolite.[1][2] Its structure was confirmed using a suite of analytical methods including ultraviolet (UV) spectrophotometry, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy.[1] The discovery established that the 24-hydroxylation pathway is a significant route for the metabolism of both vitamin D2 and D3.

Biological Activity and Significance

Initially, the 24-hydroxylation pathway was viewed primarily as a mechanism for the inactivation and clearance of vitamin D metabolites. The enzyme responsible, 25-hydroxyvitamin D-24-hydroxylase (CYP24A1), is induced by 1,25-dihydroxyvitamin D, suggesting a feedback loop to prevent vitamin D toxicity. However, accumulating evidence points to specific biological roles for 24,25-dihydroxyvitamin D, particularly in skeletal biology.

Studies have shown that 24,25-dihydroxyvitamin D3 is involved in fracture healing and the normal development of cartilage.[3] It appears to be essential for the differentiation of resting zone chondrocytes into a phenotype that is responsive to 1,25-dihydroxyvitamin D3, a crucial step in endochondral ossification.[4][5] While much of this research has focused on the D3 form, the similar metabolic pathways and receptor interactions suggest analogous functions for 24,25-dihydroxyvitamin D2.

However, there are differences in the biological potency between the D2 and D3 analogs. One study found that 24(R),25-dihydroxyvitamin D2 is 1.7 times less potent than its D3 counterpart in displacing radiolabeled 25-hydroxyvitamin D3 from the rat serum vitamin D binding protein.[6][7] This suggests potential differences in their pharmacokinetics and bioavailability.

Recent research has also explored non-genomic signaling pathways for vitamin D metabolites. 24,25-dihydroxyvitamin D3 has been shown to induce pro-inflammatory signaling in liver cells (HepG2), indicating a broader range of biological activities beyond its role in mineral metabolism.[8]

Quantitative Data

The following tables summarize key quantitative data related to 24,25-dihydroxyvitamin D2 and its comparison with the D3 analog.

Table 1: Competitive Protein Binding Assay Data

| Compound | Relative Potency (vs. 24,25(OH)2D3) | Target Protein | Reference |

| 24(R),25-dihydroxyvitamin D2 | 1.7 times less potent | Rat serum vitamin D binding protein | [6][7] |

Table 2: Stability of Vitamin D Metabolites in Solution

| Compound | Rate of Disappearance (in Toluene-d8) | Reference |

| 24(R),25-dihydroxyvitamin D2 | 5.37% | [9] |

| 25-hydroxyvitamin D2 | 5.46% | [9] |

| 25-hydroxyvitamin D3 | 5.92% | [9] |

Experimental Protocols

Isolation and Purification of 24,25-Dihydroxyvitamin D2 (Representative HPLC Method)

This protocol is based on the principles used in the early isolation studies and modern HPLC techniques for vitamin D metabolite separation.

-

Sample Preparation:

-

Plasma or serum samples are subjected to protein precipitation, typically using acetonitrile (B52724).

-

The supernatant is then extracted using a solid-phase extraction (SPE) cartridge (e.g., C18) to enrich for vitamin D metabolites.

-

-

HPLC Separation:

-

A reversed-phase HPLC column (e.g., C18, 5 µm particle size) is used for separation.

-

The mobile phase is typically a gradient of methanol (B129727) and water or acetonitrile and water.

-

An isocratic method can also be employed, for example, with a mobile phase of methanol/water at a specific ratio.

-

The column is maintained at a constant temperature, for instance, 30°C.

-

-

Detection:

-

Eluting compounds are monitored using a UV detector, typically at 254 nm or 265 nm, which is the characteristic absorbance maximum for vitamin D compounds.

-

-

Fraction Collection:

-

Fractions corresponding to the elution time of 24,25-dihydroxyvitamin D2 are collected for further analysis. The identity of the peak can be confirmed by running an authentic standard.

-

Analytical Characterization

1. Mass Spectrometry (MS):

-

Electron impact (EI) or electrospray ionization (ESI) MS can be used to determine the molecular weight and fragmentation pattern of the isolated compound.

-

For quantitative analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. This involves monitoring specific precursor-to-product ion transitions for 24,25-dihydroxyvitamin D2 and a deuterated internal standard.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Proton (¹H) and Carbon-¹³ (¹³C) NMR are used to elucidate the detailed chemical structure of the molecule.

-

Quantitative NMR (qNMR) can be employed to determine the absolute concentration of 24,25-dihydroxyvitamin D2 in a sample by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known concentration.[9][10]

Signaling Pathways and Experimental Workflows

Vitamin D2 Metabolic Pathway

The following diagram illustrates the key steps in the metabolism of vitamin D2 to 24,25-dihydroxyvitamin D2.

Caption: Metabolic pathway of Vitamin D2 to its hydroxylated forms.

Signaling in Chondrocyte Differentiation

This diagram depicts the proposed role of 24,25-dihydroxyvitamin D in the differentiation of chondrocytes.

References

- 1. Isolation and identification of 24,25-dihydroxyvitamin D2 using the perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation and identification of 24-hydroxyvitamin D2 and 24,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optimal bone fracture repair requires 24R,25-dihydroxyvitamin D3 and its effector molecule FAM57B2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Treatment of resting zone chondrocytes with 24,25-dihydroxyvitamin D3 [24,25-(OH)2D3] induces differentiation into a 1,25-(OH)2D3-responsive phenotype characteristic of growth zone chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Production of 1,25-dihydroxyvitamin D3 and 24,25-dihydroxyvitamin D3 by growth zone and resting zone chondrocytes is dependent on cell maturation and is regulated by hormones and growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Displacement potency of vitamin D2 analogs in competitive protein-binding assays for 25-hydroxyvitamin D3, 24,25-dihydroxyvitamin D3, and 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Pro-inflammatory signaling by 24,25-dihydroxyvitamin D3 in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative NMR (qNMR) spectroscopy based investigation of the absolute content, stability and isomerization of 25-hydroxyvitamin D2/D3 and 24(R),25-dihydroxyvitamin D2 in solution phase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Unveiling the Interaction of 24,25-Dihydroxyvitamin D2 with the Vitamin D Receptor: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the binding affinity of 24,25-dihydroxyvitamin D2 (24,25-(OH)₂D₂) to the Vitamin D Receptor (VDR), offering valuable insights for researchers, scientists, and drug development professionals. The document summarizes available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways involved in the molecular interactions of vitamin D metabolites.

Executive Summary

24,25-dihydroxyvitamin D₂, a significant metabolite of vitamin D₂, plays a role in the intricate vitamin D endocrine system. Understanding its binding affinity to the VDR is crucial for elucidating its physiological functions and potential therapeutic applications. This guide consolidates current knowledge on this interaction, highlighting the lower binding potency of 24,25-(OH)₂D₂ compared to its D₃ counterpart and exploring its potential signaling mechanisms. While direct quantitative binding data such as dissociation constants (Kd) or inhibition constants (Ki) for 24,25-(OH)₂D₂ remain limited in publicly available literature, comparative studies provide valuable context for its receptor interaction.

VDR Binding Affinity of 24,25-Dihydroxyvitamin D₂

The binding of vitamin D metabolites to the VDR is a critical step in initiating their biological effects. While the primary active form of vitamin D, 1,25-dihydroxyvitamin D₃ (Calcitriol), exhibits high affinity for the VDR, other metabolites like 24,25-(OH)₂D₂ also interact with the receptor, albeit with different potencies.

Comparative Binding Potency

Direct measurement of the dissociation constant (Kd) or inhibition constant (Ki) for the binding of 24,25-dihydroxyvitamin D₂ to the VDR is not extensively reported in scientific literature. However, competitive binding assays have provided valuable comparative data. One study demonstrated that 24(R),25-dihydroxyergocalciferol (a stereoisomer of 24,25-(OH)₂D₂) is 1.7 times less potent than 24(R),25-dihydroxycholecalciferol (24,25-(OH)₂D₃) in displacing radiolabeled 25-hydroxyvitamin D₃ from rat serum binding proteins.[1] Another study indicated that 1,25-dihydroxyvitamin D₂ is 1.3 times less potent than 1,25-dihydroxyvitamin D₃ in displacing radiolabeled 1,25-dihydroxyvitamin D₃ from the chick intestinal binding receptor.[1] These findings suggest that the vitamin D₂ form generally exhibits a lower binding affinity compared to the corresponding vitamin D₃ metabolite.

Table 1: Comparative Binding Potency of Vitamin D Metabolites

| Compound | Comparison | Relative Potency | Source |

| 24(R),25-(OH)₂D₂ | vs. 24(R),25-(OH)₂D₃ (for rat serum binding protein) | 1.7 times less potent | [1] |

| 1,25-(OH)₂D₂ | vs. 1,25-(OH)₂D₃ (for chick intestinal VDR) | 1.3 times less potent | [1] |

Experimental Protocols for VDR Binding Assays

The determination of binding affinity for vitamin D analogs to the VDR is typically performed using competitive radioligand binding assays. These assays measure the ability of an unlabeled ligand (the competitor, e.g., 24,25-(OH)₂D₂) to displace a radiolabeled ligand from the receptor.

General Protocol for Competitive Radioligand Binding Assay

A standard protocol for such an assay involves the following steps:

-

Receptor Preparation: A source of VDR is required, which can be purified recombinant VDR or tissue homogenates from organs known to express the receptor, such as the intestine or kidney.[2]

-

Radioligand: A high-affinity radiolabeled ligand, typically [³H]1,25-(OH)₂D₃, is used.

-

Competition: A fixed concentration of the radioligand and the VDR preparation are incubated with varying concentrations of the unlabeled competitor compound (e.g., 24,25-(OH)₂D₂).

-

Separation of Bound and Free Ligand: Techniques such as filtration through glass fiber filters are employed to separate the receptor-bound radioligand from the unbound fraction.

-

Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value. This value can then be used to calculate the inhibition constant (Ki), which reflects the binding affinity of the competitor.

Workflow for a Competitive Radioligand Binding Assay

Signaling Pathways of 24,25-Dihydroxyvitamin D

While the genomic signaling pathway of the VDR is well-established for 1,25-(OH)₂D₃, involving heterodimerization with the retinoid X receptor (RXR) and binding to vitamin D response elements (VDREs) on DNA, less is known about the specific signaling cascades initiated by 24,25-(OH)₂D₂. However, studies on the closely related 24,25-(OH)₂D₃ suggest the involvement of non-genomic signaling pathways.

Non-Genomic Signaling

Research indicates that 24,25-(OH)₂D₃ can induce rapid, non-genomic effects by activating various protein kinases. These pathways are initiated within minutes and do not require gene transcription. Studies have shown that 24,25-(OH)₂D₃ can activate protein kinase C (PKC), c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK).[3] It is plausible that 24,25-(OH)₂D₂ may also trigger similar non-genomic signaling cascades, although further research is needed to confirm this.

Potential Non-Genomic Signaling Pathway of 24,25-Dihydroxyvitamin D

Conclusion

The interaction of 24,25-dihydroxyvitamin D₂ with the vitamin D receptor is an area of ongoing research. While direct quantitative binding data remains elusive, comparative studies consistently indicate a lower binding affinity for VDR compared to its D₃ analog. The established protocols for competitive binding assays provide a robust framework for future studies to precisely quantify this interaction. Furthermore, the exploration of non-genomic signaling pathways, potentially shared with the D₃ metabolite, opens new avenues for understanding the full spectrum of biological activities of 24,25-(OH)₂D₂. Further research is warranted to fully elucidate the specific binding kinetics and the distinct signaling cascades initiated by this vitamin D₂ metabolite, which will be instrumental in defining its physiological role and therapeutic potential.

References

- 1. Displacement potency of vitamin D2 analogs in competitive protein-binding assays for 25-hydroxyvitamin D3, 24,25-dihydroxyvitamin D3, and 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Radioligand receptor assay for 25-hydroxyvitamin D2/D3 and 1 alpha, 25-dihydroxyvitamin D2/D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of MAPK Signaling on 1,25 Dihydroxyvitamin D-Mediated CYP24 Gene Expression in the Enterocyte-like Cell Line, Caco-2 - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Profile of 24,25-Dihydroxyvitamin D2: A Technical Guide for Researchers

December 10, 2025

Introduction

This technical guide provides an in-depth overview of the in vitro studies concerning 24,25-dihydroxyvitamin D2 [24,25(OH)₂D₂] and its analogs. As a significant metabolite of vitamin D2, 24,25(OH)₂D₂ is increasingly recognized for its distinct biological activities, particularly in the realms of oncology, cartilage biology, and bone metabolism. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the experimental findings, detailed methodologies, and cellular signaling pathways associated with this compound. All quantitative data is presented in structured tables for comparative analysis, and key cellular and experimental processes are visualized through detailed diagrams.

Biological Activities of 24,25-Dihydroxyvitamin D2 and Its Analogs in Vitro

In vitro studies have been instrumental in elucidating the cellular and molecular effects of 24,25(OH)₂D₂ and its synthetic analogs. These investigations have primarily focused on their anti-proliferative and pro-differentiative effects in cancer cell lines, their role in chondrocyte maturation and function, and their influence on bone cell activities.

Anticancer Effects

A significant body of research has explored the potential of vitamin D compounds in cancer therapy. The active metabolite of vitamin D3, 1,25-dihydroxyvitamin D3 [1,25(OH)₂D₃], is known to inhibit the proliferation and invasiveness of various cancer cells, but its therapeutic application is often limited by its hypercalcemic effects.[1] Consequently, analogs of vitamin D2, such as 1,24(S)-dihydroxyvitamin D2 [1,24(S)(OH)₂D₂], have been investigated as less calcemic alternatives with potent antiproliferative activity.[1]

In vitro studies have demonstrated that the growth-inhibitory effects of 1,25(OH)₂D₃ on different cancer cell lines are inversely correlated with the expression levels of CYP24A1, the enzyme responsible for its catabolism.[2] The overexpression of CYP24A1 in tumor cells may reduce the bioavailability and anti-proliferative activity of vitamin D metabolites.[2]

Table 1: In Vitro Anticancer Activity of 24,25-Dihydroxyvitamin D2 Analogs

| Compound | Cell Line(s) | Concentration Range | Key Findings |

| 1,24(S)(OH)₂D₂ | MCF-7 (human breast cancer), other VDR-positive lines | Not specified | Inhibited growth of Vitamin D Receptor (VDR)-positive breast cancer cells. |

| 19-nor-1α,25(OH)₂D₂ | LNCaP (prostate cancer), primary prostate cancer cultures | 10⁻¹¹ to 10⁻⁹ M | Dose-dependent inhibition of proliferation, with greater activity in primary cultures than in the LNCaP cell line.[1] |

| 24-epi-1α,25(OH)₂D₂ | Not specified | 10⁻¹¹ to 10⁻⁷ M | Activity in inducing osteoclast-like cell formation was almost similar to that of 1,25(OH)₂D₃. |

Effects on Chondrocytes and Cartilage

24,25-dihydroxyvitamin D metabolites play a crucial role in cartilage development and homeostasis. In vitro studies using embryonic chick skeletal mesenchyme cultures, which are rich in chondrocytes, have shown that 24R,25-dihydroxycholecalciferol [24R,25(OH)₂D₃] specifically induces cell growth and differentiation.[3][4]

Table 2: In Vitro Effects of 24,25-Dihydroxyvitamin D Analogs on Chondrocytes

| Compound | In Vitro System | Concentration | Key Quantitative Effects |

| 24R,25(OH)₂D₃ | Micromass cell cultures from 4.5-day-old embryonic chick skeletal mesenchyme | 12 nM | 2-fold increase in [³H]thymidine incorporation into DNA after 24 hours.[3][4] |

| 24R,25(OH)₂D₃ | Micromass cell cultures from 4.5-day-old embryonic chick skeletal mesenchyme | 12 nM | 2.4-fold increase in [³H]-leucine incorporation into protein.[3][4] |

| 24R,25(OH)₂D₃ | Micromass cell cultures from 4.5-day-old embryonic chick skeletal mesenchyme | 12 nM | 2.0-fold increase in ornithine decarboxylase (ODC) activity.[3][4] |

Furthermore, studies on rat costochondral cartilage chondrocytes have revealed that resting zone (RC) chondrocytes respond to 24,25(OH)₂D₃, which can induce their differentiation into a phenotype responsive to 1,25(OH)₂D₃, characteristic of growth zone (GC) chondrocytes.[5] This highlights a direct regulatory role for 24,25(OH)₂D₃ in the maturation of cartilage cells.[5]

Effects on Bone Metabolism

The influence of 24,25(OH)₂D₂ and its analogs on bone metabolism has been investigated in vitro, particularly concerning bone resorption and osteoblast differentiation.

In vitro bone resorption assays have been used to compare the activity of various vitamin D2 analogs. For instance, the bone-resorbing activity of 24-epi-1α,25-dihydroxyvitamin D2 [24-epi-1,25(OH)₂D₂] was found to be weaker than that of 1α,25-dihydroxyvitamin D3 [1,25(OH)₂D₃] at concentrations ranging from 10⁻¹¹ M to 10⁻⁸ M.[6]

Studies on human mesenchymal stem cells (hMSCs) have shown that 24R,25(OH)₂D₃ is fundamental for their osteoblastic differentiation.[7] It promotes this differentiation by increasing alkaline phosphatase activity and calcium mineralization of the extracellular matrix.[7]

Experimental Protocols

This section details the methodologies for key in vitro experiments commonly employed in the study of 24,25(OH)₂D₂.

Cell Culture

-

Cell Lines: A variety of cell lines are used depending on the research focus. For cancer studies, these include MCF-7 (breast), LNCaP (prostate), and PC-3 (prostate).[1] For cartilage studies, primary cultures of embryonic chick skeletal mesenchyme or rat costochondral chondrocytes are utilized.[3][4][5] For bone metabolism studies, human mesenchymal stem cells (hMSCs) are often employed.[7]

-

Culture Conditions: Cells are typically maintained in appropriate culture media (e.g., DMEM for chondrocytes) supplemented with fetal bovine serum (FBS) and antibiotics.[8] For specific experiments, serum may be stripped of endogenous vitamin D metabolites to avoid confounding results.

Proliferation Assays

-

[³H]-Thymidine Incorporation Assay: This is a widely used method to assess cell proliferation.

-

Plate cells in multi-well plates and allow them to adhere.

-

Treat cells with various concentrations of the vitamin D2 analog or vehicle control for a specified period (e.g., 24 hours).[3][4]

-

Add [³H]-thymidine to each well and incubate for a further period to allow for its incorporation into newly synthesized DNA.

-

Harvest the cells and measure the incorporated radioactivity using a scintillation counter.

-

Results are often expressed as a percentage of the control or as a fold change.

-

Differentiation Assays

-

Ornithine Decarboxylase (ODC) Activity Assay: ODC is an enzyme associated with cell growth and differentiation.

-

Alkaline Phosphatase (ALP) Activity Assay: ALP is a marker of osteoblastic and chondrocytic differentiation.

-

Culture cells with the test compounds for the desired duration.

-

Lyse the cells and measure ALP activity using a colorimetric substrate such as p-nitrophenyl phosphate (B84403) (pNPP).

-

The absorbance is read at a specific wavelength, and the activity is normalized to the protein concentration.[7]

-

Bone Resorption Assays

-

In Vitro Bone Resorption Test: This assay measures the release of calcium from bone explants.

-

Prepare bone explants (e.g., from neonatal mouse calvaria).

-

Culture the explants in the presence of the vitamin D2 analog or control.

-

After the incubation period, measure the concentration of calcium released into the culture medium using a colorimetric assay or atomic absorption spectrophotometry.[6]

-

Signaling Pathways and Experimental Workflows

The biological effects of 24,25(OH)₂D₂ and its analogs are mediated through specific cellular signaling pathways. The experimental workflows to study these effects follow a standardized procedure.

Vitamin D Metabolism and Signaling

Vitamin D, in either its D2 or D3 form, is a pro-hormone that requires two hydroxylation steps to become biologically active.[9] The first hydroxylation occurs primarily in the liver, producing 25-hydroxyvitamin D [25(OH)D].[9] The second hydroxylation, which occurs mainly in the kidneys, converts 25(OH)D into the active hormone 1,25-dihydroxyvitamin D [1,25(OH)₂D].[9] The catabolism of these active metabolites is primarily carried out by the enzyme 24-hydroxylase (CYP24A1), which converts them into 24,25-dihydroxyvitamin D.[10] The active form, 1,25(OH)₂D, binds to the nuclear Vitamin D Receptor (VDR), which then acts as a transcription factor to regulate gene expression.[10]

General Experimental Workflow for In Vitro Studies

The in vitro investigation of 24,25(OH)₂D₂ and its analogs typically follows a structured workflow, from cell culture preparation to data analysis.

Conclusion

The in vitro studies summarized in this guide underscore the significant and diverse biological activities of 24,25-dihydroxyvitamin D2 and its analogs. With demonstrated effects on cancer cell proliferation, chondrocyte differentiation, and osteoblast activity, these compounds represent a promising area for further research and potential therapeutic development. The detailed experimental protocols and pathway diagrams provided herein offer a valuable resource for scientists working to further unravel the mechanisms of action and therapeutic potential of this important vitamin D2 metabolite.

References

- 1. Research Portal [scholarship.miami.edu]

- 2. 24-Hydroxylase in Cancer: Impact on Vitamin D-based Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 24,25-Dihydroxycholecalciferol induces the growth of chick cartilage in vitro. | Semantic Scholar [semanticscholar.org]

- 4. 24,25-Dihydroxycholecalciferol induces the growth of chick cartilage in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Treatment of resting zone chondrocytes with 24,25-dihydroxyvitamin D3 [24,25-(OH)2D3] induces differentiation into a 1,25-(OH)2D3-responsive phenotype characteristic of growth zone chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bone-resorbing activities of 24-epi-1 alpha-hydroxyvitamin D2 and 24-epi-1 alpha,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 24R,25-dihydroxyvitamin D3 promotes the osteoblastic differentiation of human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Production of 1,25-dihydroxyvitamin D3 and 24,25-dihydroxyvitamin D3 by growth zone and resting zone chondrocytes is dependent on cell maturation and is regulated by hormones and growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

Animal Models for Studying 24,25-Dihydroxyvitamin D2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core animal models and experimental methodologies utilized in the study of 24,25-dihydroxyvitamin D2 [24,25(OH)2D2], a significant, albeit less understood, metabolite of vitamin D2. This document details established experimental protocols, summarizes key quantitative data from pivotal studies, and presents visual representations of critical signaling pathways and experimental workflows to facilitate a deeper understanding and guide future research in this area.

Introduction to 24,25-Dihydroxyvitamin D2

Vitamin D metabolism is a complex process yielding numerous metabolites with diverse biological activities. While 1α,25-dihydroxyvitamin D is the most potent form, other metabolites, such as 24,25(OH)2D, are gaining recognition for their distinct physiological roles. 24,25(OH)2D2 is derived from the dietary precursor ergocalciferol (B368823) (vitamin D2). Emerging evidence suggests its involvement in bone formation, cartilage health, and the regulation of bone resorption. Understanding the specific functions of 24,25(OH)2D2 is crucial for developing novel therapeutic strategies for skeletal and joint disorders.

Animal Models in 24,25(OH)2D2 Research

A variety of animal models have been instrumental in elucidating the biological functions of 24,25(OH)2D2. The choice of model often depends on the specific research question, with rodents being the most commonly employed due to their genetic tractability, relatively short lifespan, and well-characterized physiology.

Commonly Used Animal Models:

-

Rats: Wistar and Sprague-Dawley rats are frequently used to study the effects of vitamin D metabolites on bone health and in models of osteoarthritis.[1][2] For instance, male Wistar rats have been used to evaluate the protective effects of vitamin D supplementation in osteoarthritis models.[1]

-

Mice: Various mouse strains, including C57BL/6, are utilized to investigate the genetic and molecular mechanisms underlying the actions of vitamin D metabolites.[3] Studies in mice have highlighted differential effects of vitamin D2 and D3 on bone, which may be related to the differing affinities of their metabolites for the vitamin D binding protein.[3]

-

Chicks: The chick model has been historically important in vitamin D research, particularly for studying cartilage development and endochondral ossification.[4]

Key Research Areas and Experimental Approaches

Bone Metabolism: Formation and Resorption

Animal models have been critical in defining the role of 24,25(OH)2D3 (the vitamin D3 analogue) in bone remodeling. Studies have shown that this metabolite can influence both bone formation and resorption, with effects that can be distinct from those of 1,25-dihydroxyvitamin D3.

Quantitative Data on Bone Parameters:

| Animal Model | Treatment | Dosage | Key Findings | Reference |

| Vitamin D-deficient, azotemic rats | 24,25(OH)2D3 | 65 pmol/day for 10 days | Corrected hypocalcemia, reduced osteoid width and area. | [5] |

| Vitamin D-deficient, azotemic rats | 24,25(OH)2D3 | 130 pmol/day for 10 days | Produced mild hypercalcemia, reduced osteoid width and area. | [5] |

| Mice on D2-only diet | Vitamin D2 | 1000 IU/kg diet | At 16 weeks, had significantly higher bone volume/total volume and trabecular number compared to D3-fed mice. | [3] |

| Mice on D3-only diet | Vitamin D3 | 1000 IU/kg diet | Lower free 25(OH)D levels compared to D2-fed mice. | [3] |

Cartilage Biology and Osteoarthritis

The influence of 24,25(OH)2D on cartilage health is an area of active investigation, with implications for diseases like osteoarthritis. In vitro and in vivo studies suggest a role for this metabolite in chondrocyte differentiation and matrix maintenance.

Quantitative Data on Cartilage Parameters:

| Cell/Animal Model | Treatment | Concentration/Dosage | Key Findings | Reference |

| Chick embryonic skeletal mesenchyme cultures | 24R,25(OH)2D3 | 12 nM | 2-fold increase in [3H]thymidine incorporation into DNA after 24h. | [4] |

| Chick embryonic skeletal mesenchyme cultures | 24R,25(OH)2D3 | 12 nM | 2.4-fold increase in [3H]-leucine incorporation into protein. | [4] |

| Rat costochondral resting zone chondrocytes | 24,25-(OH)2D3 | 10⁻⁷ M (pretreatment for 36-120h) | Induced responsiveness to 1,25-(OH)2D3, leading to a dose-dependent increase in alkaline phosphatase, collagen-digestible protein, and proteoglycan synthesis. | [6] |

| Formalin-induced arthritic rats | Vitamin D3 | 4000 IU/kg orally for 28 days | Significant increase in unclarified cartilage thickness. | [7] |

Detailed Experimental Protocols

In Vivo Administration of 24,25(OH)2D2 in Rodent Models

Objective: To assess the in vivo effects of 24,25(OH)2D2 on bone and cartilage.

Materials:

-

Animal model (e.g., male Wistar rats, 130-150g).[1]

-

24,25-dihydroxyvitamin D2 (or D3 analogue).

-

Vehicle control (e.g., propylene (B89431) glycol, ethanol).

-

Administration equipment (e.g., gavage needles for oral administration, syringes for injection).

Protocol:

-

Acclimatization: House animals in a controlled environment (12h light/dark cycle, 22°C, 70% humidity) with free access to a standard chow diet and water for at least one week prior to the experiment.[1][2]

-

Group Allocation: Randomly assign animals to treatment and control groups (n=8-10 per group).

-

Dose Preparation: Prepare the desired concentrations of 24,25(OH)2D2 in the chosen vehicle.

-

Administration: Administer the compound via the desired route (e.g., oral gavage, intraperitoneal or subcutaneous injection). The frequency and duration of administration will depend on the study design (e.g., daily for 28 days).[7]

-

Monitoring: Monitor animal health, body weight, and food/water intake throughout the study.

-

Tissue Collection: At the end of the experimental period, euthanize the animals and collect relevant tissues (e.g., blood for serum analysis, long bones, and knee joints for histological and molecular analysis).

Analysis of Vitamin D Metabolites by LC-MS/MS

Objective: To quantify the levels of 24,25(OH)2D2 and other vitamin D metabolites in serum or tissue samples.

Materials:

-

Serum or tissue homogenate.

-

Internal standards (e.g., deuterated vitamin D metabolites).[8]

-

Extraction solvents (e.g., hexane:ethyl acetate).[9]

Protocol:

-

Sample Preparation: Thaw serum samples at room temperature. For tissue samples, homogenize in an appropriate buffer.

-

Internal Standard Spiking: Add a known amount of the internal standard to all samples, calibrators, and quality controls.[9]

-

Liquid-Liquid Extraction: Extract the vitamin D metabolites from the sample matrix using an organic solvent mixture.[9]

-

Evaporation and Reconstitution: Evaporate the organic solvent and reconstitute the extract in the mobile phase.

-

LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system for separation and quantification of the metabolites.[8][9]

Signaling Pathways and Experimental Workflows

Signaling Pathway of 24,25(OH)2D3 in Resting Zone Chondrocytes

The following diagram illustrates the proposed signaling cascade initiated by 24,25(OH)2D3 in resting zone chondrocytes, leading to cellular responses.[10]

Caption: Signaling cascade of 24,25(OH)2D3 in chondrocytes.

Experimental Workflow for Studying 24,25(OH)2D2 In Vivo

This diagram outlines a typical experimental workflow for investigating the effects of 24,25(OH)2D2 in a rodent model of osteoarthritis.

Caption: Workflow for in vivo 24,25(OH)2D2 osteoarthritis study.

Conclusion

The study of 24,25-dihydroxyvitamin D2 is a burgeoning field with significant potential to uncover new mechanisms and therapeutic targets for bone and joint diseases. The strategic use of appropriate animal models, coupled with robust experimental protocols and analytical techniques, is paramount to advancing our understanding. This guide provides a foundational framework for researchers to design and execute meaningful studies into the physiological roles of this intriguing vitamin D metabolite.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of Vitamin D Supplementation during the Induction and Progression of Osteoarthritis in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential Responses to Vitamin D2 and Vitamin D3 Are Associated With Variations in Free 25-Hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 24,25-Dihydroxycholecalciferol induces the growth of chick cartilage in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 24,25(OH)2D3, bone formation, and bone resorption in vitamin D-deficient, azotemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Treatment of resting zone chondrocytes with 24,25-dihydroxyvitamin D3 [24,25-(OH)2D3] induces differentiation into a 1,25-(OH)2D3-responsive phenotype characteristic of growth zone chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lifenscience.org [lifenscience.org]

- 8. Clinical utility of simultaneous quantitation of 25-hydroxyvitamin D and 24,25-dihydroxyvitamin D by LC-MS/MS involving derivatization with DMEQ-TAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An LC-MS/MS Method for Analysis of Vitamin D Metabolites and C3 Epimers in Mice Serum: Oral Supplementation Compared to UV Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 24,25-(OH)(2)D(3) regulates cartilage and bone via autocrine and endocrine mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics of 24,25-Dihydroxyvitamin D2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂), a metabolite of vitamin D2, plays a role in the intricate signaling network of vitamin D metabolism. While its precise functions are still under investigation, understanding its pharmacokinetic profile is crucial for a comprehensive assessment of vitamin D status and the development of related therapeutics. This technical guide provides a detailed overview of the current knowledge on the pharmacokinetics of 24,25(OH)₂D₂, including its metabolism, available pharmacokinetic data, and the experimental protocols used for its analysis. It is important to note that specific pharmacokinetic data for 24,25(OH)₂D₂ is limited in the current scientific literature. Much of the available information is extrapolated from studies on the more abundant vitamin D3 metabolites or the precursor, 25-hydroxyvitamin D2.

Introduction to Vitamin D Metabolism

Vitamin D, in both its D2 (ergocalciferol) and D3 (cholecalciferol) forms, is a prohormone that undergoes a two-step activation process. Initially, it is hydroxylated in the liver to form 25-hydroxyvitamin D (25(OH)D), the major circulating form and an indicator of vitamin D status. Subsequently, in the kidneys and other tissues, 25(OH)D is converted to the biologically active hormone, 1,25-dihydroxyvitamin D (1,25(OH)₂D), or to 24,25-dihydroxyvitamin D (24,25(OH)₂D) by the enzyme CYP24A1. This 24-hydroxylation pathway is considered the primary catabolic route for both 25(OH)D and 1,25(OH)₂D.

Pharmacokinetics of 24,25-Dihydroxyvitamin D2

Direct and comprehensive pharmacokinetic data for 24,25-dihydroxyvitamin D2, including parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t½), are not well-documented in publicly available literature. However, insights can be gleaned from studies on related compounds and the overarching principles of vitamin D metabolism.

Absorption and Distribution

As a metabolite of vitamin D2, the appearance of 24,25(OH)₂D₂ in the circulation is dependent on the absorption and initial metabolism of its precursor, ergocalciferol, and subsequent hydroxylation of 25-hydroxyvitamin D2.

Metabolism and Elimination

The formation of 24,25(OH)₂D₂ is catalyzed by the mitochondrial enzyme cytochrome P450 family 24 subfamily A member 1 (CYP24A1). This enzyme is a key regulator of vitamin D homeostasis. Studies comparing the metabolism of vitamin D2 and D3 metabolites by human CYP24A1 have shown that the catalytic efficiency for the initial hydroxylation of 25(OH)D2 is similar to that of 25(OH)D3, suggesting comparable rates of inactivation at low substrate concentrations[1]. However, the subsequent metabolic steps and the overall clearance of 24,25(OH)₂D₂ have not been fully elucidated. In contrast, the inactivation of 1,25(OH)₂D2 by CYP24A1 appears to be slower than that of 1,25(OH)₂D3, suggesting increased metabolic stability for the active form of vitamin D2[1].

Quantitative Data

Due to the scarcity of direct studies, a comprehensive table of pharmacokinetic parameters for 24,25(OH)₂D₂ cannot be provided. For comparative context, Table 1 summarizes available pharmacokinetic data for the closely related precursor, 25-hydroxyvitamin D2.

| Parameter | Value | Species | Study Conditions | Reference |

| Cmax | 9.6 ± 0.9 nmol/L | Human | Single 80 nmol oral dose | [2] |

| Tmax | 4.4 ± 1.8 h | Human | Single 80 nmol oral dose | [2] |

| t½ | 13.4 ± 2.7 days | Human | Following an 80 nmol oral dose | [2] |

Table 1: Pharmacokinetic Parameters of 25-Hydroxyvitamin D2 in Healthy Adults.

Experimental Protocols

The quantification of 24,25(OH)₂D₂ and other vitamin D metabolites in biological matrices is challenging due to their low concentrations and the presence of interfering substances. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and sensitive measurement.

Sample Preparation and Extraction

A common workflow for the analysis of vitamin D metabolites from serum or plasma involves the following steps:

-

Internal Standard Spiking: Addition of a deuterated internal standard (e.g., d6-24,25(OH)₂D₃) to the sample to correct for extraction losses and matrix effects.

-

Protein Precipitation: Removal of proteins by adding a solvent like acetonitrile (B52724) or zinc sulfate (B86663) followed by methanol[3].

-

Liquid-Liquid Extraction: Extraction of the analytes from the aqueous phase into an organic solvent such as hexane.

-

Evaporation and Reconstitution: The organic extract is evaporated to dryness and the residue is reconstituted in a mobile phase-compatible solvent.

Chromatographic Separation and Mass Spectrometric Detection

-

Chromatography: Reversed-phase liquid chromatography, often using a C8 or C18 column, is employed to separate the different vitamin D metabolites.

-

Derivatization: To enhance ionization efficiency and sensitivity, derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) or DMEQ-TAD may be used[3][4].

-

Mass Spectrometry: Detection is typically performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity[3].

Visualizations

Vitamin D Metabolic Pathway

Caption: Overview of the metabolic pathway of Vitamin D2 and D3.

Experimental Workflow for Vitamin D Metabolite Analysis

Caption: A typical experimental workflow for quantifying vitamin D metabolites.

Conclusion and Future Directions

The pharmacokinetics of 24,25-dihydroxyvitamin D2 remain an understudied area. While the broader pathways of vitamin D metabolism provide a foundational understanding, the absence of specific pharmacokinetic data for this metabolite represents a significant knowledge gap. Future research, employing sensitive and specific analytical techniques like LC-MS/MS, is imperative to delineate the absorption, distribution, metabolism, and excretion of 24,25(OH)₂D₂. Such studies will be instrumental for a more nuanced understanding of vitamin D homeostasis and for the development of novel diagnostic and therapeutic strategies related to vitamin D metabolism.

References

- 1. Inactivation of vitamin D2 metabolites by human CYP24A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Plasma appearance and disappearance of an oral dose of 25-hydroxyvitamin D2 in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lcms.cz [lcms.cz]

- 4. Simultaneous measurement of 13 circulating vitamin D3 and D2 mono and dihydroxy metabolites using liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Cellular Effects of 24,25-Dihydroxyvitamin D2

For Researchers, Scientists, and Drug Development Professionals

Introduction

24,25-Dihydroxyvitamin D2 (24,25(OH)₂D₂) is a significant, yet often overlooked, metabolite of vitamin D2. While its sibling metabolite, 1,25-dihydroxyvitamin D, has been extensively studied for its hormonal functions, the distinct cellular and molecular impacts of 24,25(OH)₂D₂ are emerging as a critical area of research. This technical guide provides a comprehensive overview of the cellular effects of 24,25(OH)₂D₂, with a focus on its role in chondrocyte differentiation, bone formation, and its influence on various signaling pathways. While much of the existing research has focused on the D3 form (24,25(OH)₂D₃), this guide will synthesize the available data and highlight areas where further investigation into the specific actions of the D2 metabolite is warranted. It is important to note that while the biological actions of D2 and D3 metabolites are often considered similar, differences in their side-chain structure can affect their binding to the vitamin D binding protein (DBP) and potentially their cellular uptake and activity.

Quantitative Data on Cellular Effects

The following tables summarize the quantitative effects of 24,25-dihydroxyvitamin D on various cellular parameters. The majority of the available data pertains to the D3 form, which is presented here as a proxy for the likely effects of the D2 form, pending further direct comparative studies.

Table 1: Effects on Chondrocyte Function

| Parameter | Cell Type | Concentration of 24,25(OH)₂D₃ | Observed Effect | Reference |

| Gene Expression | ||||

| Aggrecan (Acan) mRNA | Rat Articular Chondrocytes | 10⁻⁹ M - 10⁻⁷ M | No significant change in basal expression; Dose-dependent reversal of IL-1β induced decrease. | [1] |

| Collagen Type II (Col2a1) mRNA | Rat Articular Chondrocytes | 10⁻⁹ M - 10⁻⁷ M | No significant change in basal expression; Dose-dependent reversal of IL-1β induced decrease. | [1] |

| Cartilage Oligomeric Matrix Protein (Comp) mRNA | Rat Articular Chondrocytes | 10⁻⁹ M - 10⁻⁷ M | No significant change in basal expression; Dose-dependent reversal of IL-1β induced decrease. | [1] |

| Inflammatory & Catabolic Markers | ||||

| Nitric Oxide (NO) Production | Rat Articular Chondrocytes | 10⁻⁹ M - 10⁻⁷ M | Dose-dependent reduction of IL-1β induced NO production. | [1] |

| Matrix Metalloproteinase-13 (MMP-13) Activity | Rat Articular Chondrocytes | 10⁻⁹ M - 10⁻⁷ M | Dose-dependent reduction of IL-1β induced MMP-13 activity. | [1] |

| Prostaglandin E2 (PGE2) Production | Rat Articular Chondrocytes | 10⁻⁹ M - 10⁻⁷ M | Dose-dependent reduction of IL-1β induced PGE2 production. | [1] |

| Cell Differentiation & Proliferation | ||||

| Alkaline Phosphatase (ALP) Activity | Resting Zone Chondrocytes | 10⁻⁷ M (pretreatment) | Primes cells for a dose-dependent increase in ALP activity upon subsequent 1,25(OH)₂D₃ treatment. | [2] |

| Proteoglycan Synthesis (³⁵SO₄ incorporation) | Resting Zone Chondrocytes | 10⁻⁷ M (pretreatment) | Primes cells for a dose-dependent increase in proteoglycan synthesis upon subsequent 1,25(OH)₂D₃ treatment. | [2] |

| DNA Synthesis ([³H]thymidine incorporation) | Chick Embryonic Skeletal Mesenchyme | 12 nM | ~2-fold increase after 24 hours. | [3] |

Table 2: Effects on Osteoblast Function

| Parameter | Cell Type | Concentration of 24R,25(OH)₂D₃ | Observed Effect | Reference |

| Gene Expression | ||||

| Alkaline Phosphatase (ALP) mRNA | Primary Human Osteoblasts | 400 nM | ~1.4-fold increase after 72 hours. | [4] |

| Osteocalcin mRNA | Primary Human Osteoblasts | 400 nM | ~62-fold increase after 72 hours. | [4] |

| Osteopontin mRNA | Primary Human Osteoblasts | 400 nM | ~3.9-fold increase after 72 hours. | [4] |

| Collagen Type I Alpha 1 (COL1A1) mRNA | Primary Human Osteoblasts | Up to 400 nM | No significant effect after 72 hours. | [4] |

| CYP24A1 mRNA | Primary Human Osteoblasts | 100-400 nM | Dose-dependent increase. | [4] |

| Cell Differentiation | ||||

| Alkaline Phosphatase (ALP) Activity | Human Mesenchymal Stem Cells (hMSCs) | Not specified | Increased activity, promoting osteoblastic differentiation. | [5] |

| Calcium Mineralization | Human Mesenchymal Stem Cells (hMSCs) | Not specified | Induced mineralization in the absence of dexamethasone. | [5] |

Table 3: Effects on Hepatic and Other Cell Types

| Parameter | Cell Type | Concentration of 24,25(OH)₂D₃ | Observed Effect | Reference |

| Gene & Protein Expression | ||||

| Apolipoprotein A-I (apo A-I) Secretion | HepG2 and Caco-2 cells | Not specified | Inhibition of secretion. | [6] |

| Apolipoprotein A-I (apo A-I) mRNA | HepG2 cells | Not specified | Inhibition of mRNA levels. | [6] |

| Apolipoprotein A-I (apo A-I) Promoter Activity | HepG2 cells | Not specified | Repression of promoter activity. | [6] |

| IL-1β, IL-6, IL-8 Expression | HepG2 cells | 50 nM | Increased expression. | [6] |

| Signaling Pathway Activation | ||||

| PKCα Activation | HepG2 cells | 50 nM | Induced activation within 1-3 hours. | [6] |

| JNK1 Activity | HepG2 cells | 50 nM | Induced activity within 1-3 hours. | [6] |

| ERK1/2 Activity | HepG2 cells | 50 nM | Induced activity within 1-3 hours. | [6] |

| c-Jun Phosphorylation | HepG2 cells | 50 nM | Increased phosphorylation. | [6] |

| AP-1 Dependent Transcriptional Activity | HepG2 cells | 50 nM | Increased activity. | [6] |

Signaling Pathways

24,25(OH)₂D₂ appears to exert many of its effects through rapid, non-genomic signaling pathways that are independent of the classical Vitamin D Receptor (VDR). These pathways often involve the activation of protein kinases, leading to downstream changes in gene expression and cellular function.

Signaling in Chondrocytes

In resting zone chondrocytes, 24,25(OH)₂D₃ initiates a signaling cascade that involves Protein Kinase C (PKC) and the Extracellular signal-regulated kinase (ERK) branch of the Mitogen-Activated Protein Kinase (MAPK) pathway. This signaling is crucial for the differentiation of these cells into a more mature phenotype.

Signaling in HepG2 Cells

In the human hepatoma cell line HepG2, 24,25(OH)₂D₃ triggers a pro-inflammatory signaling cascade. This involves the activation of PKC, which then leads to the phosphorylation and activation of both the JNK and ERK MAPK pathways. A key downstream target of this cascade is the transcription factor Activator Protein-1 (AP-1), which is composed of c-Jun and c-Fos. The activation of AP-1 leads to the increased expression of pro-inflammatory cytokines.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular effects of 24,25-dihydroxyvitamin D2.

Chondrocyte Culture and Differentiation Assay

This protocol outlines the steps for culturing primary chondrocytes and assessing their differentiation in response to 24,25(OH)₂D₂.

Detailed Steps:

-

Chondrocyte Isolation: Isolate chondrocytes from the resting zone of costochondral cartilage of young rats by enzymatic digestion with pronase and collagenase.

-

Cell Culture: Culture the isolated chondrocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO₂.

-

Pre-treatment: Once cells reach confluence, pre-treat with 10⁻⁷ M 24,25(OH)₂D₂ for 36-120 hours.

-

Differentiation Induction: Replace the medium with fresh medium containing various concentrations of 1,25(OH)₂D₃ (e.g., 10⁻¹⁰ to 10⁻⁸ M) and incubate for an additional 24 hours.

-

Assessment of Differentiation:

-

Alkaline Phosphatase (ALP) Activity: Lyse the cells and measure ALP activity using a p-nitrophenyl phosphate (B84403) (pNPP) substrate-based colorimetric assay.

-

Proteoglycan Synthesis: During the final 4-6 hours of incubation, add ³⁵SO₄ to the medium. Measure the incorporation of the radioisotope into the extracellular matrix as an indicator of proteoglycan synthesis.

-

Gene Expression Analysis: Extract total RNA and perform quantitative real-time PCR (qPCR) to measure the mRNA levels of chondrocyte differentiation markers such as Collagen Type II (COL2A1) and Aggrecan (ACAN).

-

Western Blot Analysis of MAPK Signaling

This protocol describes the detection of phosphorylated (activated) forms of PKC, ERK, and JNK in response to 24,25(OH)₂D₂ treatment.

Detailed Steps:

-

Cell Treatment and Lysis: Treat cells (e.g., HepG2) with 50 nM 24,25(OH)₂D₂ for various time points (e.g., 0, 15, 30, 60, 180 minutes). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the phosphorylated forms of PKC, ERK1/2, and JNK (typically diluted 1:1000 in blocking buffer) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (typically diluted 1:5000) for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against the total (non-phosphorylated) forms of the respective kinases or a housekeeping protein like GAPDH or β-actin.

Quantitative Real-Time PCR (qPCR) for Cytokine Expression

This protocol details the measurement of IL-1β, IL-6, and IL-8 mRNA levels in HepG2 cells following treatment with 24,25(OH)₂D₂.

Detailed Steps:

-

Cell Treatment and RNA Extraction: Treat HepG2 cells with 50 nM 24,25(OH)₂D₂ for a specified time (e.g., 24 hours). Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

qPCR: Perform qPCR using a SYBR Green-based master mix and primers specific for human IL-1β, IL-6, IL-8, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Primer Sequences (Example):

-

hIL-1β-F: 5'-ACAGATGAAGTGCTCCTTCCA-3'

-

hIL-1β-R: 5'-GTCGGAGATTCGTAGCTGGAT-3'

-

hIL-6-F: 5'-AGACAGCCACTCACCTCTTCAG-3'

-

hIL-6-R: 5'-TTCTGCCAGTGCCTCTTTGCTG-3'

-

hIL-8-F: 5'-ATGACTTCCAAGCTGGCCGTGGCT-3'

-

hIL-8-R: 5'-TCTCAGCCCTCTTCAAAAACTTCTC-3'

-

hGAPDH-F: 5'-GAAGGTGAAGGTCGGAGTCA-3'

-

hGAPDH-R: 5'-GAAGATGGTGATGGGATTTC-3'

-

-

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Conclusion

24,25-Dihydroxyvitamin D2 is an active metabolite of vitamin D2 with distinct cellular effects, particularly in chondrocytes, osteoblasts, and hepatocytes. Its ability to promote chondrocyte differentiation and osteoblast maturation suggests a significant role in bone and cartilage homeostasis. Furthermore, its pro-inflammatory signaling in liver cells highlights a potential role in hepatic physiology and pathophysiology. The VDR-independent, rapid signaling mechanisms involving PKC and MAPK pathways are a key feature of its action. This technical guide provides a foundational understanding of the cellular and molecular effects of 24,25(OH)₂D₂, offering valuable data and protocols for researchers and drug development professionals. Further research is needed to fully elucidate the specific actions of the D2 form in comparison to the D3 form and to explore the therapeutic potential of targeting these pathways.

References

- 1. endocrine-abstracts.org [endocrine-abstracts.org]

- 2. Treatment of resting zone chondrocytes with 24,25-dihydroxyvitamin D3 [24,25-(OH)2D3] induces differentiation into a 1,25-(OH)2D3-responsive phenotype characteristic of growth zone chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 24,25-Dihydroxycholecalciferol induces the growth of chick cartilage in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HepG2 human hepatoma cells express multiple cytokine genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 24R,25-dihydroxyvitamin D3 promotes the osteoblastic differentiation of human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pro-inflammatory signaling by 24,25-dihydroxyvitamin D3 in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Genetic Regulation by 24,25-Dihydroxyvitamin D2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D2 (ergocalciferol) and its metabolites are crucial regulators of numerous physiological processes, including calcium homeostasis, bone metabolism, and immune function. While the hormonal activity of 1α,25-dihydroxyvitamin D2 is well-established, the biological roles of other metabolites, such as 24,25-dihydroxyvitamin D2 (24,25(OH)2D2), are less understood. This technical guide provides a comprehensive overview of the current understanding of the genetic regulatory functions of 24,25-dihydroxyvitamin D, with a primary focus on the available data for its D3 analog, 24,25-dihydroxyvitamin D3 (24,25(OH)2D3), due to the limited specific research on the D2 form. This document aims to equip researchers and drug development professionals with the necessary information to explore the therapeutic potential of this metabolite.

Core Concepts in 24,25-Dihydroxyvitamin D Signaling

24,25-dihydroxyvitamin D is a major metabolite of 25-hydroxyvitamin D, produced by the action of the enzyme CYP24A1. While historically considered an inactive catabolite, emerging evidence suggests that 24,25(OH)2D3 possesses biological activity, particularly in the context of bone and cartilage development. It is thought to exert its effects, at least in part, through the Vitamin D Receptor (VDR), although with a significantly lower affinity compared to 1α,25-dihydroxyvitamin D3.[1] The direct genetic targets and signaling pathways of 24,25(OH)2D2 remain an active area of investigation.

Quantitative Data on Gene and Protein Regulation by 24,25-Dihydroxyvitamin D3

The following table summarizes the known quantitative effects of 24,25(OH)2D3 on various genes and cellular processes. It is important to note that this data is derived from studies on the D3 form and may not be directly extrapolated to the D2 form without further investigation.

| Cell Type | Parameter Measured | Effect of 24,25(OH)2D3 | Fold/Percent Change | Reference |

| Human Mesenchymal Stem Cells (hMSCs) | Alkaline Phosphatase Activity | Increased | - | [2] |

| Human Mesenchymal Stem Cells (hMSCs) | CYP27B1 (1α-hydroxylase) Expression | Decreased | - | [2] |

| Human Mesenchymal Stem Cells (hMSCs) | Vitamin D Receptor (VDR) Expression | Decreased | - | [2] |

| Resting Zone Chondrocytes | Alkaline Phosphatase Activity | No initial effect, but primes cells for a dose-dependent increase upon subsequent 1,25-(OH)2D3 treatment | - | [3] |

| Resting Zone Chondrocytes | Collagenase-digestible protein (CDP) production | Inhibited initially, but primes cells for a dose-dependent increase upon subsequent 1,25-(OH)2D3 treatment | - | [3] |

| Resting Zone Chondrocytes | Proteoglycan synthesis | No initial effect, but primes cells for a dose-dependent increase upon subsequent 1,25-(OH)2D3 treatment | - | [3] |

| MC3T3-E1 osteoblast-like cells | Human Osteocalcin (B1147995) (hOC) promoter activity | Activated | - | [4] |

| Pig kidney LLC-PK1 cells | Alkaline Phosphatase activity | Increased | - | [5] |

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental procedures, the following diagrams are provided.

Caption: General Vitamin D Signaling Pathway.

Caption: Experimental Workflow for Genetic Regulation Studies.

Detailed Experimental Protocols

The following protocols provide a general framework for investigating the genetic regulatory effects of 24,25(OH)2D2. Specific parameters may need to be optimized for different cell types and experimental questions.

Cell Culture and Treatment

-

Cell Lines: Select appropriate cell lines relevant to the research question (e.g., primary human chondrocytes, osteoblasts, or relevant cell lines like MC3T3-E1).

-

Culture Conditions: Culture cells in appropriate media and conditions (e.g., DMEM with 10% FBS, 37°C, 5% CO2).

-

Treatment Preparation: Dissolve 24,25(OH)2D2 in a suitable solvent (e.g., ethanol) to create a stock solution. Prepare working concentrations by diluting the stock solution in culture media. A vehicle control (media with solvent) should always be included.

-

Treatment Protocol: Once cells reach the desired confluency (typically 70-80%), replace the culture medium with media containing the desired concentrations of 24,25(OH)2D2 or vehicle control.

-

Incubation: Incubate the treated cells for various time points (e.g., 6, 12, 24, 48 hours) to assess both early and late gene expression changes.

RNA Extraction and Quantitative PCR (qPCR)

-

RNA Isolation: After the treatment period, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., from a commercial RNA extraction kit). Isolate total RNA according to the manufacturer's protocol.

-

RNA Quantification and Quality Control: Measure the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

-

cDNA Synthesis: Reverse transcribe a standardized amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers (oligo(dT) and/or random hexamers).

-

qPCR: Perform qPCR using a real-time PCR system. Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target gene(s) and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., containing SYBR Green or a fluorescent probe).

-

Thermal Cycling: Use a standard thermal cycling protocol, typically including an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between the 24,25(OH)2D2-treated and control groups, normalized to the reference gene.

Protein Extraction and Western Blotting

-

Protein Lysis: Following treatment, wash cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature a standardized amount of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).